2-Methoxyphenyl 1-naphthylacetate
Description
2-Methoxyphenyl 1-naphthylacetate is an ester derivative of 1-naphthylacetic acid (1-NAA), where the carboxylic acid group is substituted with a 2-methoxyphenyl moiety. 1-NAA is a well-known plant growth regulator used to promote root development and fruit setting in agriculture .
Properties
Molecular Formula |
C19H16O3 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C19H16O3/c1-21-17-11-4-5-12-18(17)22-19(20)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |
InChI Key |
SDNYDTGCHIPKIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Esters of 1-Naphthylacetic Acid
1-NAA derivatives are widely used in agriculture. Key comparisons include:
Key Findings :
- Lipophilicity : The 2-methoxyphenyl group likely increases logP compared to alkyl esters, improving membrane permeability and environmental persistence .
- Stability : Aromatic esters resist hydrolysis better than alkyl esters, prolonging activity .
- Applications : Unlike cloquintocet-mexyl (a herbicide safener), 2-methoxyphenyl 1-naphthylacetate may act as a standalone pesticide or synergist due to structural rigidity .
Aromatic Esters with Methoxy Substitutions
Compounds featuring methoxy-substituted phenyl groups exhibit distinct reactivity and biological interactions:
Key Comparisons :
- Reactivity : The 2-methoxyphenyl group in 25I-NBOMe and HBK compounds enhances receptor binding via π-π stacking and hydrogen bonding . In contrast, 2-methoxyphenyl 1-naphthylacetate may leverage similar interactions for enzyme inhibition in plants.
- Synthetic Utility : Chalcogen bonding in 2-methoxyphenyl-λ³-iodane stabilizes intermediates during malonate synthesis . This suggests that the 2-methoxyphenyl group in 1-naphthylacetate could influence synthetic pathways or crystal packing.
Toxicological Considerations
Naphthalene derivatives exhibit varying toxicity profiles:
Key Insights :
- Esterification likely reduces direct toxicity compared to naphthalene, as hydrolysis releases 1-NAA, which is rapidly metabolized .
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